2-Fluoro-3-(trifluoromethyl)benzaldehyde

Medicinal Chemistry Lipophilicity ADME

2-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS 112641-20-0) is a fluorinated aromatic aldehyde with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol. It is a clear, slightly yellow liquid with a density of 1.393 g/mL at 25 °C and a refractive index of 1.455.

Molecular Formula C8H4F4O
Molecular Weight 192.11 g/mol
CAS No. 112641-20-0
Cat. No. B040959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-(trifluoromethyl)benzaldehyde
CAS112641-20-0
Molecular FormulaC8H4F4O
Molecular Weight192.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)F)C=O
InChIInChI=1S/C8H4F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H
InChIKeyXDMZVNQKVMTCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS 112641-20-0) Procurement: Core Physicochemical and Commercial Profile


2-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS 112641-20-0) is a fluorinated aromatic aldehyde with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol . It is a clear, slightly yellow liquid with a density of 1.393 g/mL at 25 °C and a refractive index of 1.455 . The compound is commercially available from major suppliers in research-grade purities of 95-97% . Its structure features both a fluorine atom and a trifluoromethyl group on the benzaldehyde ring, which imparts distinct electronic and steric properties relevant to its use as a synthetic building block in pharmaceutical and agrochemical research [1].

2-Fluoro-3-(trifluoromethyl)benzaldehyde: Why In-Class Substitution Without Validation Is Scientifically Unsound


The substitution of 2-fluoro-3-(trifluoromethyl)benzaldehyde with other fluorinated benzaldehydes (e.g., 4-fluorobenzaldehyde, 2-fluorobenzaldehyde, or 3-(trifluoromethyl)benzaldehyde) is not scientifically justified without re-optimization. The specific ortho-fluoro and meta-trifluoromethyl substitution pattern creates a unique electronic environment that influences both the reactivity of the aldehyde group and the overall molecular properties . Direct fluorination studies of benzaldehyde derivatives demonstrate that the nature and position of ring substituents critically dictate reaction outcomes, including product distribution between fluorobenzaldehydes and benzoyl fluorides [1]. Conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes confirms that the 2-fluoro compounds adopt planar conformations with the trans (CO···F) conformer being more stable, a structural feature absent in non-fluorinated or differently substituted analogs [2]. Consequently, substituting this compound with a close analog in a validated synthetic route or biological assay introduces uncontrolled variables that can compromise yield, purity, and the interpretation of structure-activity relationships.

2-Fluoro-3-(trifluoromethyl)benzaldehyde: Head-to-Head Quantitative Differentiation Evidence


LogP Comparison: Enhanced Lipophilicity of 2-Fluoro-3-(trifluoromethyl)benzaldehyde Relative to Non-Fluorinated Analog

The introduction of both a fluorine atom and a trifluoromethyl group significantly increases the lipophilicity of 2-fluoro-3-(trifluoromethyl)benzaldehyde compared to its non-fluorinated parent compound, benzaldehyde. This difference is critical for applications where membrane permeability and metabolic stability are key design considerations [1]. The calculated LogP value for 2-fluoro-3-(trifluoromethyl)benzaldehyde is 2.657, whereas benzaldehyde has a reported LogP of approximately 1.48, representing a ΔLogP of ~1.18 [2].

Medicinal Chemistry Lipophilicity ADME

Synthetic Yield: Comparison of Direct Fluorination Outcomes for Trifluoromethylbenzaldehyde Derivatives

Direct fluorination of benzaldehyde derivatives yields mixtures of fluorobenzaldehyde and benzoyl fluoride products. The ratio of these products is highly dependent on the nature of the ring substituent. Electron-withdrawing substituents, such as the trifluoromethyl group, favor the formation of benzoyl fluoride derivatives over the desired aldehyde . While specific yield data for the direct fluorination of 3-(trifluoromethyl)benzaldehyde to yield 2-fluoro-3-(trifluoromethyl)benzaldehyde is not explicitly reported in the primary literature, the general trend indicates that the presence of the electron-withdrawing CF3 group directs the reaction towards benzoyl fluoride formation, suggesting that alternative synthetic routes (e.g., halogen exchange or formylation of pre-fluorinated arenes) may be necessary for efficient production [1]. This contrasts with the direct fluorination of electron-rich or neutral benzaldehydes, which can proceed with higher selectivity for the desired aldehyde product.

Organic Synthesis Process Chemistry Fluorination

Conformational Stability: Trans (CO···F) Conformer Predominance in 2-Fluoro-3-(trifluoromethyl)benzaldehyde vs. Non-Fluorinated Analogs

Lanthanide induced shift (LIS) NMR studies have established that 2-fluoro-substituted benzaldehydes, including those with trifluoromethyl groups, adopt a planar conformation with the trans (CO···F) conformer being the more stable form in all but very polar solvents [1]. This conformational preference is a direct consequence of the specific ortho-fluorine substitution and is not observed in the analogous non-fluorinated or 3- and 4-substituted benzaldehydes. The energy difference between the trans and cis conformers has been quantified for several 2-fluoro compounds, providing a measure of the steric and electronic effects that dictate the preferred geometry.

Physical Organic Chemistry Conformational Analysis Lanthanide Induced Shift

2-Fluoro-3-(trifluoromethyl)benzaldehyde: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Synthesis of Fluorinated Curcuminoid Analogs for Anticancer Drug Discovery

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a documented starting material for the synthesis of mono-carbonyl curcumin analogs. These analogs have been investigated for their anticancer properties, and the presence of the fluorine and trifluoromethyl groups is expected to enhance their metabolic stability and cellular permeability compared to non-fluorinated curcuminoids . Procurement of this specific aldehyde enables the direct, validated synthesis of a class of compounds with established biological relevance, bypassing the need for de novo route development.

Building Block for Fluorinated Pharmaceuticals and Agrochemicals

This compound is widely recognized as a versatile building block for the introduction of fluorinated aromatic moieties into more complex structures. Patents from major chemical companies (e.g., Bayer) specifically describe substituted fluoroaromatics, including benzaldehydes with trifluoromethyl and fluorine substituents, as starting materials for the synthesis of active pharmaceutical and agrochemical ingredients [1]. Procuring this specific regioisomer ensures that the resulting drug or agrochemical candidates have the intended substitution pattern, which is critical for their interaction with biological targets.

Precursor for Kinase Inhibitors and Enzyme Modulators

Fluorinated benzaldehydes are frequently employed as precursors in the synthesis of enzyme inhibitors and receptor modulators. The unique electronic properties imparted by the 2-fluoro-3-trifluoromethyl substitution pattern can be leveraged to fine-tune the binding affinity and selectivity of the final compounds for their molecular targets [2]. Researchers developing novel kinase inhibitors or other targeted therapies can use this specific aldehyde to explore structure-activity relationships in a systematic manner.

Synthesis of Advanced Polymer Materials with Enhanced Thermal and Mechanical Properties

In polymer chemistry, 2-fluoro-3-(trifluoromethyl)benzaldehyde derivatives are utilized to synthesize soluble fluoro-polyimides and novel copolymers. These materials exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for high-performance coatings and electronic device applications . The procurement of this specific aldehyde is essential for achieving the desired material properties, as the substitution pattern directly influences the polymer's final characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.